Liranaftate

Vue d'ensemble

Description

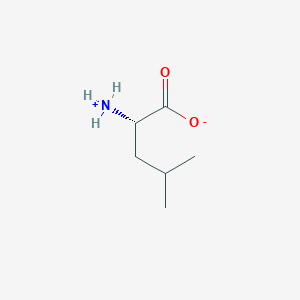

Le liranaftate est un antifongique topique principalement utilisé pour traiter les infections cutanées telles que la teigne des pieds (pied d’athlète), la teigne du corps (teigne) et la teigne des aines (gale de l’aine). Il a été approuvé pour une utilisation au Japon en août 2000. Le this compound agit en inhibant l’enzyme fongique squalène époxidase, qui est nécessaire au champignon pour synthétiser les stérols essentiels à l’intégrité de la membrane cellulaire .

Applications De Recherche Scientifique

Liranaftate has been extensively studied for its antifungal properties. It is used in the treatment of dermatophyte infections and has shown efficacy against a wide range of fungal species. In addition to its medical applications, this compound is also used in research to study the mechanisms of fungal resistance and the development of new antifungal agents .

Mécanisme D'action

Le liranaftate exerce ses effets antifongiques en inhibant l’enzyme squalène époxidase. Cette enzyme est cruciale pour la synthèse de l’ergostérol, un composant clé de la membrane cellulaire fongique. En empêchant la synthèse de l’ergostérol, le this compound perturbe la membrane cellulaire, ce qui entraîne une augmentation de la perméabilité, une fuite cellulaire et finalement une lyse cellulaire .

Analyse Biochimique

Biochemical Properties

Liranaftate plays a significant role in biochemical reactions by inhibiting the enzyme squalene epoxidase. This enzyme is vital for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting squalene epoxidase, this compound disrupts the synthesis of ergosterol, leading to increased cell membrane permeability and ultimately cell lysis. This compound interacts with various biomolecules, including squalene epoxidase and ergosterol, to exert its antifungal effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily targets fungal cells, disrupting their cell membrane integrity by inhibiting ergosterol synthesis. This disruption leads to increased cell membrane permeability, cell leakage, and eventually cell lysis. Additionally, this compound has been shown to suppress the production of interleukin-8 (IL-8) in human keratinocytes, indicating its potential anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a precursor in the ergosterol biosynthesis pathway. The accumulation of squalene and the lack of ergosterol disrupt the fungal cell membrane, leading to increased permeability and cell lysis. This compound’s molecular mechanism involves enzyme inhibition and disruption of essential biosynthetic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its antifungal activity. Prolonged exposure to this compound can lead to degradation and reduced efficacy. Long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained inhibition of fungal growth and suppression of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits fungal growth and reduces inflammation. At higher doses, this compound can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather increases the risk of adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways related to ergosterol biosynthesis. By inhibiting squalene epoxidase, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, leading to the accumulation of squalene and depletion of ergosterol. This disruption affects the overall metabolic flux and metabolite levels within fungal cells, ultimately leading to cell death .

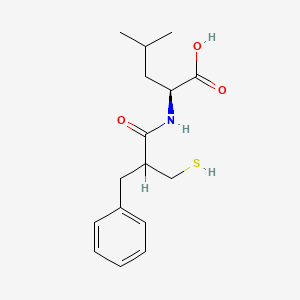

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells. This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments such as cell membranes. This accumulation enhances its antifungal activity by ensuring sustained inhibition of squalene epoxidase .

Subcellular Localization

This compound’s subcellular localization is primarily within the cell membrane, where it exerts its antifungal effects. The compound’s lipophilic nature allows it to integrate into the lipid bilayer of the cell membrane, targeting squalene epoxidase and disrupting ergosterol synthesis. This localization is crucial for its activity, as it ensures direct interaction with the enzyme and effective inhibition of fungal growth .

Méthodes De Préparation

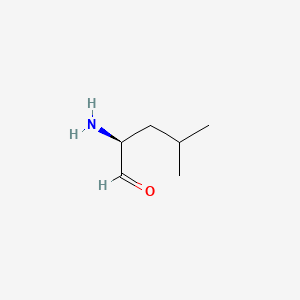

Voies de synthèse et conditions de réaction

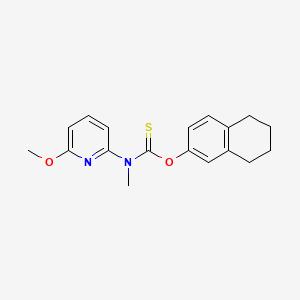

Le liranaftate peut être synthétisé selon plusieurs voies. Une méthode courante implique la condensation du 5,6,7,8-tétrahydro-2-naphtol avec le chlorure de N-(6-méthoxy-2-pyridinyl)-N-méthylthiocarbamoyle. La réaction est généralement catalysée par le carbonate de potassium et réalisée dans un solvant organique .

Une autre méthode implique la réaction de la 6-méthoxy-2-méthylaminopyridine avec le chlorure de 5,6,7,8-tétrahydro-2-naphtyl-sulfuryle. Cette réaction nécessite également un catalyseur et est effectuée dans des conditions contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

En milieu industriel, le this compound est souvent produit sous forme de crèmes ou d’onguents. La préparation consiste à dissoudre le composant actif dans une phase huileuse, qui est ensuite mélangée à une phase aqueuse contenant des émulsifiants et des humectants. Le mélange est chauffé et agité jusqu’à ce qu’il atteigne la température ambiante, ce qui donne une pâte émulsifiable stable .

Analyse Des Réactions Chimiques

Types de réactions

Le liranaftate subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le groupement thiocarbamate. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution: Impliquent généralement des réactifs comme le carbonate de potassium et des solvants organiques.

Réactions d’oxydation: Peut être réalisée à l’aide d’agents oxydants tels que le peroxyde d’hydrogène.

Réactions de réduction: Impliquent souvent des agents réducteurs comme le borohydrure de sodium.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent être utilisés pour des recherches et développements supplémentaires dans les traitements antifongiques .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses propriétés antifongiques. Il est utilisé dans le traitement des infections dermatophytiques et a montré son efficacité contre une large gamme d’espèces fongiques. En plus de ses applications médicales, le this compound est également utilisé dans la recherche pour étudier les mécanismes de résistance fongique et le développement de nouveaux agents antifongiques .

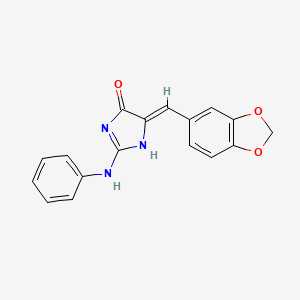

Comparaison Avec Des Composés Similaires

Le liranaftate est similaire à d’autres agents antifongiques tels que le tolnaftate et la buténafine. il présente un mécanisme d’action unique et une efficacité plus élevée contre certaines espèces fongiques. Contrairement au tolnaftate, qui inhibe principalement la croissance fongique, le this compound a à la fois des propriétés fongistatiques et fongicides .

Liste des composés similaires

Tolnaftate: Inhibe la croissance fongique en empêchant la synthèse de l’ergostérol.

Buténafine: Un antifongique benzylamine qui inhibe également la squalène époxidase.

Terbinafine: Un autre inhibiteur de la squalène époxidase avec un spectre d’activité plus large.

La structure unique et le mécanisme d’action du this compound en font un ajout précieux à l’arsenal des agents antifongiques, offrant une option de traitement efficace pour diverses infections fongiques .

Propriétés

IUPAC Name |

O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHPQNGOVQYUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046470 | |

| Record name | Liranaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88678-31-3 | |

| Record name | Liranaftate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88678-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liranaftate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liranaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liranaftate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIRANAFTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253IGO5X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

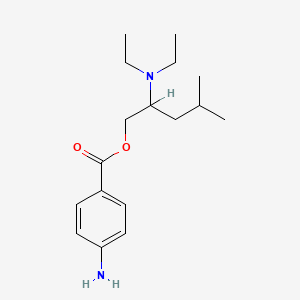

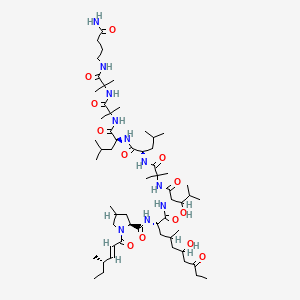

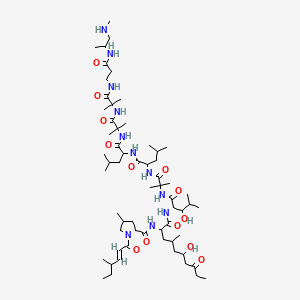

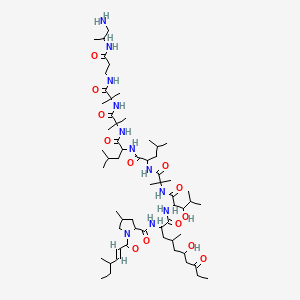

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)

![16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1674781.png)